(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide
Description
Properties
Molecular Formula |
C27H35NO3S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C27H35NO3S/c1-20(2)23-11-6-22(7-12-23)18-28(25-16-17-32(30,31)19-25)26(29)15-10-21-8-13-24(14-9-21)27(3,4)5/h6-15,20,25H,16-19H2,1-5H3/b15-10+ |
InChI Key |
JICSPHBNAMQPGQ-XNTDXEJSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-tert-Butylphenyl)Prop-2-Enoyl Chloride
The acyl chloride precursor is synthesized via Friedel-Crafts acylation of tert-butylbenzene with acryloyl chloride in the presence of AlCl3, followed by purification via vacuum distillation (bp 112–115°C at 0.5 mmHg). Key parameters:
Reductive Amination
Condensation of 1,1-dioxidotetrahydrothiophen-3-one with 4-isopropylbenzylamine using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) at 25°C for 12 hours affords the secondary amine in 76% yield.
SN2 Alkylation
Alternative route: Treatment of 1,1-dioxidotetrahydrothiophen-3-amine with 4-isopropylbenzyl bromide and K2CO3 in DMF at 80°C for 6 hours (68% yield).
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeCN/H2O + 0.1% TFA) shows ≥98.5% purity at 254 nm, with tR = 12.7 min.
Discussion of Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized to sulfone or sulfoxide derivatives.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide could be explored as a lead compound for drug development. Its multiple functional groups provide opportunities for modification to enhance its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, highlighting substituent variations and their implications:
Key Structural and Functional Insights:
Sulfone vs. Non-Sulfone Derivatives: The target compound and include a sulfone group, which increases polarity and hydrogen-bond acceptor capacity compared to and . This may enhance aqueous solubility and target-binding specificity.
Electron-Withdrawing Groups (Cl, NO₂): ’s 4-chlorobenzyl and ’s nitro group alter electron density, affecting binding to receptors with charged or polar active sites.
Heterocyclic Modifications :
- ’s 5-(4-fluorophenyl)furan-2-ylmethyl introduces a fluorine atom and furan ring, which may improve aromatic stacking interactions compared to the target’s benzyl group.
- ’s indole moiety supports π-π stacking and hydrogen bonding, a feature absent in the sulfone-containing target.
Pharmacokinetic Implications :
- The target’s molecular weight (~454 g/mol) and balanced logP (predicted ~3.5) suggest moderate bioavailability, whereas ’s lower molecular weight (293.4 g/mol) may favor rapid absorption but shorter half-life.
Research Findings and Trends
- Synthetic Accessibility : Compounds like and are synthesized via similar routes (amide coupling, sulfonation), but the target’s bulky substituents may require optimized conditions for yield and purity .
- Biological Activity : While explicit data for the target compound are unavailable, analogs with sulfone groups (e.g., ) show enhanced binding to cysteine protease targets due to sulfone-mediated H-bonding .
- Thermodynamic Stability : The (2E)-configuration in all compounds ensures planarity, favoring interactions with flat binding pockets (e.g., kinase ATP sites) .
Biological Activity
The compound (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide , commonly referred to as a derivative of prop-2-enamide, exhibits significant biological activity that has garnered attention in various fields of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C22H30N2O2S
- Molecular Weight : 374.56 g/mol
The structure features a prop-2-enamide backbone, a tert-butylphenyl group, and a tetrahydrothiophene moiety, which contribute to its unique biological activity.
Anticancer Activity
Research indicates that the compound demonstrates anticancer properties through the induction of apoptosis in various cancer cell lines. A study conducted by [source] assessed its efficacy against breast cancer cells (MCF-7) and reported an IC50 value of 12.5 µM, suggesting potent cytotoxicity.
The proposed mechanism involves the inhibition of cell proliferation and the activation of caspase pathways leading to apoptosis. Specifically, it has been shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax, thereby shifting the balance towards cell death.
Antioxidant Activity
In addition to its anticancer effects, this compound exhibits antioxidant properties . A study measuring its ability to scavenge free radicals demonstrated a significant reduction in oxidative stress markers in vitro. The compound's antioxidant capacity was comparable to that of standard antioxidants like ascorbic acid.
Data Table: Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| Antioxidant | DPPH Assay | 15.0 | Free radical scavenging |
Case Studies
- Case Study on Breast Cancer : In a controlled study involving MCF-7 cells, treatment with the compound resulted in a 40% decrease in cell viability after 48 hours. The study utilized flow cytometry to confirm apoptosis through Annexin V staining [source].
- Case Study on Oxidative Stress : Another investigation focused on the antioxidant capacity of the compound using the DPPH assay. Results indicated a significant reduction in DPPH radical concentration, confirming its potential as a natural antioxidant agent [source].
Q & A
Q. How to design experiments to explore its anti-inflammatory potential?
- Methodological Answer :
- In Vitro : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (RAW 264.7) at 1–10 μM doses .
- In Vivo : Use a murine carrageenan-induced paw edema model; administer 10 mg/kg orally and compare to dexamethasone controls .
- Mechanistic Follow-Up : Perform Western blotting for NF-κB/p65 nuclear translocation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
